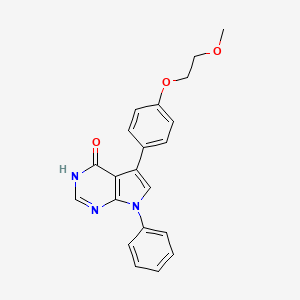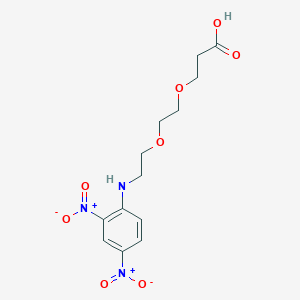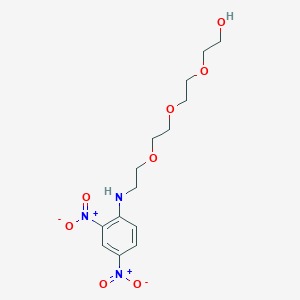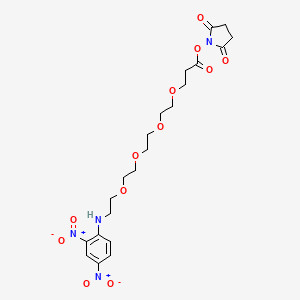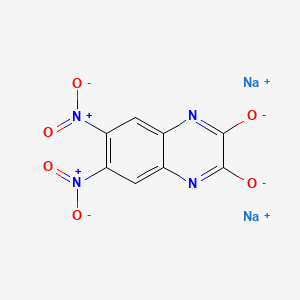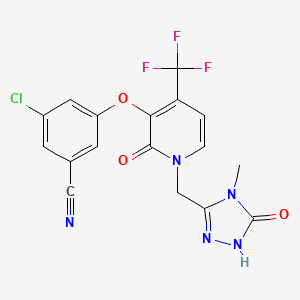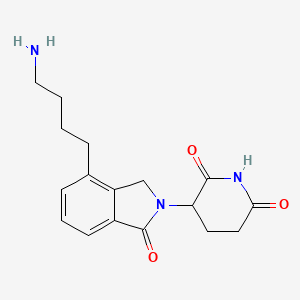
3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” would be based on this basic piperidine structure, with additional functional groups attached.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and complex . The use of esters of 3-oxocarboxylic acid instead of aldehyde in the synthesis process leads to a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Scientific Research Applications
Targeted Protein Degradation
E3 Ligand-Linker Conjugate 5 is a key component in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional compounds that can degrade targeted proteins, offering great therapeutic potential . They consist of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice .
Cancer Therapy
E3 Ligand-Linker Conjugate 5 can be used in the development of cancer therapeutics . E3 ligases play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . This process is involved in almost all life activities of eukaryotes . Therefore, E3 ligases might be involved in regulating various biological processes and cellular responses to stress signal associated with cancer development .
Drug Discovery
E3 Ligand-Linker Conjugate 5 can be used in the discovery of new drugs . Researchers usually use techniques such as immunoblotting and mass spectrometry to measure protein levels to screen for active Protacs, and then combine these molecules with E3 Ligase Ligand-Linker Conjugate to build a PROTAC .
Synthesis of Natural Alkaloids
E3 Ligand-Linker Conjugate 5 can be used in the synthesis of natural alkaloids . In biosynthesis, D1-piperideine 4 plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids .
Production of Active Pharmaceutical Ingredients
E3 Ligand-Linker Conjugate 5 can be used in the production of active pharmaceutical ingredients of the anticancer drug lenalidomide .
Development of New Chiral Piperidine Compounds
E3 Ligand-Linker Conjugate 5 can be used in the development of new chiral piperidine compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Future Directions
Piperidine derivatives continue to be an active area of research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the pharmacological applications of piperidine derivatives .
Mechanism of Action
Target of Action
E3 Ligand-Linker Conjugate 5, also known as “3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” or “E3 ligase Ligand 8 hydrochloride”, is a conjugate of an E3 ligase ligand and a linker . The primary target of this compound is the Cereblon (CRBN) protein . CRBN is a substrate receptor of the E3 ubiquitin ligase complex .
Mode of Action
The compound serves as a Cereblon ligand , which means it can bind to the CRBN protein . By doing so, it recruits the CRBN protein, which is a crucial step in the process of targeted protein degradation . This recruitment is part of the mechanism of Proteolysis-Targeting Chimeras (PROTACs), a new modality of chemical tools and potential therapeutics .
Biochemical Pathways
The E3 Ligand-Linker Conjugate 5 operates within the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases, like the one targeted by this compound, can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Pharmacokinetics
It’s known that the efficacy and selectivity of molecules inducing protein degradation depend on their affinity to the target protein but also on the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .
Result of Action
The result of the compound’s action is the degradation of the target proteins. By recruiting the CRBN protein, the compound facilitates the ubiquitination and subsequent degradation of the target proteins via the proteasome . This can lead to the elimination of misfolded, damaged, and worn-out proteins .
Action Environment
The action environment of E3 Ligand-Linker Conjugate 5 is largely determined by the cellular context. The ubiquitin-proteasome system, in which the compound operates, is involved in almost all life activities of eukaryotes . Thus, the compound’s action, efficacy, and stability could be influenced by various cellular factors, including the presence of other proteins, the state of the cell, and potentially even the broader tissue or organ context.
properties
IUPAC Name |
3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVGRECNQKDDQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


